molecular formula C14H19NO4 B8783286 tert-butyl N-[2-(3-formylphenoxy)ethyl]carbamate

tert-butyl N-[2-(3-formylphenoxy)ethyl]carbamate

Cat. No.: B8783286
M. Wt: 265.30 g/mol
InChI Key: GFUFNPGFNZGMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[2-(3-formylphenoxy)ethyl]carbamate is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

tert-butyl N-[2-(3-formylphenoxy)ethyl]carbamate

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-7-8-18-12-6-4-5-11(9-12)10-16/h4-6,9-10H,7-8H2,1-3H3,(H,15,17)

InChI Key

GFUFNPGFNZGMSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropylazodicarboxylate (2.0 mL, 10 mmol) was added to a solution of 3-hydroxybenzaldehyde (1.23 g, 10 mmol), 2-(t-butyloxycarbonylamino) ethanol (1.6 g, 10 mmol), and triphenylphosphine 2.7 g, 10 mmol) with stirring in dry THF (50 mL) in an ice bath. After allowing the reaction mixture to warm to room temperature overnight, the solvent was evaporated under vacuum. The mixture was diluted with EtOAc (300 mL) and extracted with 1M NaOH (20 mL), water (2×20 mL), and brine (10 mL). After drying (MgSO4), and evaporation, the product was purified by chromatography on silica gel, eluting with 0% to 50% EtOAc in hexane. Evaporation of solvent yielded a pale yellow viscous oil (1.6 g), which was only about 80% pure. 1H NMR(300 MHz, CDCl3): major component 9.97 (s, 1H), 7.48-7.13 (m, 4H), 4.97 (br, 1H), 4.09-4.05 (m, 2H), 3.58-3.53 (m, 2H), 1.45 (s, 9H). IR(neat): cm-1 3353 (s, br), 1694 (s). MS(NH3): 283 (base, M+NH4).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name

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